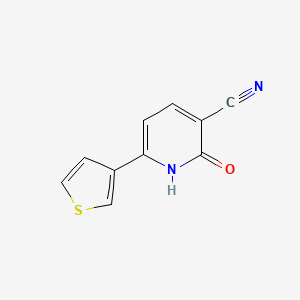

2-Oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile

説明

2-Oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound featuring a dihydropyridine core substituted with a thiophen-3-yl group at position 6 and a cyano group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural versatility and bioactivity, particularly in anticancer and antimicrobial applications.

特性

分子式 |

C10H6N2OS |

|---|---|

分子量 |

202.23 g/mol |

IUPAC名 |

2-oxo-6-thiophen-3-yl-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C10H6N2OS/c11-5-7-1-2-9(12-10(7)13)8-3-4-14-6-8/h1-4,6H,(H,12,13) |

InChIキー |

MCKRJEQIDCIFCE-UHFFFAOYSA-N |

正規SMILES |

C1=CSC=C1C2=CC=C(C(=O)N2)C#N |

製品の起源 |

United States |

準備方法

Multicomponent Condensation Using Aldehydes, Ketones, and Ethyl Cyanoacetate

Reaction Mechanism and Optimization

The most widely reported method for synthesizing 3-cyanopyrid-2-ones involves a one-pot, three-component condensation of aldehydes, ketones, and ethyl cyanoacetate. For 2-oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile, this requires:

- Thiophene-3-carboxaldehyde (aldehyde component)

- 1-(thiophen-3-yl)ethanone (ketone component)

- Ethyl cyanoacetate (cyanoacetylating agent)

The reaction proceeds via a Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by Michael addition of the ketone and subsequent cyclization to form the pyridone ring. Catalytic ammonium acetate and piperidine in ethanol facilitate proton transfer and dehydration at ambient temperature.

Experimental Protocol

Reagents :

- Thiophene-3-carboxaldehyde (1.0 equiv)

- 1-(thiophen-3-yl)ethanone (1.0 equiv)

- Ethyl cyanoacetate (1.0 equiv)

- Ammonium acetate (0.07 equiv)

- Piperidine (2–3 drops)

- Ethanol (25 mL)

Procedure :

- Reflux the mixture for 2 hours.

- Cool to room temperature, pour onto ice-water, and filter the precipitate.

- Recrystallize from ethanol/dioxane (3:1).

Characterization Data

Three-Component Reaction with Elemental Sulfur Catalysis

Adaptation of Chalcone-Cyanoacetamide Condensation

A modified approach from Nguyen et al. employs elemental sulfur as a catalyst in dimethyl sulfoxide (DMSO) to synthesize 3-cyanopyrid-2-ones. For the target compound, the protocol substitutes chalcone with 3-(thiophen-3-yl)-1-phenylprop-2-en-1-one to introduce the thiophene moiety.

Synthetic Route

Reagents :

- 3-(Thiophen-3-yl)-1-phenylprop-2-en-1-one (1.0 equiv)

- Cyanoacetamide (1.05 equiv)

- Elemental sulfur (0.2 equiv)

- 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.2 equiv)

- DMSO (0.2 mL)

Procedure :

- Heat the enone and cyanoacetamide with DABCO at 80°C for 2 hours.

- Add sulfur and increase temperature to 120°C for 24 hours.

- Precipitate the product with methanol and recrystallize from DMSO/DMF.

Mechanistic Insights

Elemental sulfur promotes both the Michael addition of cyanoacetamide to the enone and the subsequent cyclodehydration. DABCO acts as a base, deprotonating intermediates to accelerate ring closure.

Post-Functionalization of Chloropyridine Precursors

Thiourea-Mediated Cyclization

Chloropyridine derivatives serve as intermediates for introducing thiol or amino groups. For example, 2-chloro-6-(thiophen-3-yl)nicotinonitrile can be treated with thiourea to yield the target compound via nucleophilic displacement.

Stepwise Synthesis

- Synthesis of 2-Chloro-6-(thiophen-3-yl)nicotinonitrile :

- Thiourea Cyclization :

- Reflux the chloropyridine with thiourea in ethanol for 4 hours.

- Filter and recrystallize from ethanol.

Yield and Purity

Comparative Analysis of Methods

Table 1. Summary of Synthetic Routes

| Method | Starting Materials | Catalyst/Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| Multicomponent Condensation | Thiophene-3-carboxaldehyde, 1-(thiophen-3-yl)ethanone, ethyl cyanoacetate | NH₄OAc, piperidine/EtOH | Reflux, 2 h | 65–72 |

| Three-Component Reaction | 3-(Thiophen-3-yl)-1-phenylprop-2-en-1-one, cyanoacetamide | S₈, DABCO/DMSO | 120°C, 24 h | 58–63 |

| Chloropyridine Cyclization | 4-(Thiophen-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | POCl₃, PCl₅, thiourea/EtOH | Reflux, 4–7 h | 75–90 |

Challenges and Optimization Strategies

化学反応の分析

Types of Reactions

2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted thiophene derivatives.

科学的研究の応用

2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the development of materials with specific electronic or optical properties.

作用機序

The mechanism of action of 2-Hydroxy-6-(thiophen-3-yl)nicotinonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological activity being investigated .

類似化合物との比較

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The dihydropyridine core allows extensive substitution at positions 4, 6, and 2. Key analogs and their substituent variations are summarized below:

Key Observations :

- Thiophene Position : The substitution of thiophen-3-yl (target compound) vs. thiophen-2-yl () alters steric and electronic profiles. The 3-yl position may enhance π-stacking due to reduced steric hindrance compared to 2-yl .

- Imino vs. PIM1 kinase) .

- Aryl vs. Heteroaryl Substituents : Naphthyl or fluorophenyl groups () improve hydrophobicity and potency in cancer cell lines, while methoxyphenyl () enhances solubility for antimicrobial applications .

Anticancer Activity:

- 4-(2-Ethoxyphenyl)-6-(4-fluorophenyl) : IC50 = 0.70 μM (HT-29), superior to hydroxyphenyl analogs (IC50 = 4.6 μM) due to ethoxy’s electron-donating effect .

- Thiophen-2-yl Analog (): Not tested for cancer but shows antimicrobial efficacy, highlighting substituent-dependent target specificity .

Antioxidant Activity:

- Bromophenyl/methoxyphenyl derivatives () exhibit 67–79% DPPH scavenging, comparable to ascorbic acid (82.71%).

Physicochemical and ADMET Properties

- Metabolic Stability: Cyano groups generally improve metabolic stability, but thiophene rings may introduce CYP450-mediated oxidation risks .

生物活性

2-Oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile (CAS No. 1190253-95-2) is a compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H6N2OS

- Molecular Weight : 202.24 g/mol

- Appearance : Powder

- Boiling Point : 458.2 °C

- Density : 1.39 g/cm³

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on its antimicrobial and cytotoxic properties.

Antimicrobial Activity

Research indicates that 2-oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile has potent antimicrobial effects against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Antibacterial |

| Escherichia coli | 62.5 - 125 μM | Antibacterial |

| Candida albicans | Not specified | Antifungal |

In a study by Al-Mahmoud et al., the compound was shown to be equipotent to ampicillin against Staphylococcus aureus and exhibited considerable antifungal activity comparable to clotrimazole .

Cytotoxic Activity

The cytotoxic potential of the compound has been evaluated against several human tumor cell lines. Notably, it demonstrated significant activity:

| Cell Line | IC50 (μM) | Comparison |

|---|---|---|

| HT29 (Colon Carcinoma) | 0.4 | More active than doxorubicin |

| MCF7 (Breast Carcinoma) | Not specified | Active against cancer cells |

In a study, analogs of this compound were found to be up to 2.5 times more effective than doxorubicin against the HT29 carcinoma cell line .

The mechanisms through which 2-oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile exerts its biological effects include:

- Inhibition of Protein Synthesis : The compound interferes with the bacterial protein synthesis pathways, leading to cell death.

- DNA Intercalation : It may intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Biofilm Disruption : The compound has shown efficacy in reducing biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study published in MDPI demonstrated that various derivatives of dihydropyridine compounds exhibited significant antimicrobial activity, with some being more effective than standard antibiotics .

- Cytotoxicity Assessment : Research conducted by Khedher et al. revealed that certain derivatives showed promising cytotoxicity against multiple cancer cell lines, emphasizing structure-activity relationships that enhance potency .

- Comparative Studies : In comparative studies with other known compounds, this dihydropyridine derivative showed superior activity against both bacterial and fungal strains, indicating its potential as a lead compound for drug development .

Q & A

Q. What are the established synthetic routes for 2-Oxo-6-(thiophen-3-yl)-1,2-dihydropyridine-3-carbonitrile?

Answer: The compound is synthesized via a multi-step condensation reaction. A common method involves reacting 1-(4-(1H-tetrazol-1-yl)phenyl)ethan-1-one with ethyl cyanoacetate, aromatic aldehydes (e.g., thiophene derivatives), and ammonium acetate at 110°C. This yields the target compound after cyclization, with characterization via FT-IR, NMR, and X-ray crystallography . Alternative routes include substitution reactions, such as treating intermediates with chloroacetyl chloride to form derivatives (e.g., 84% yield for CDK2 inhibitor precursors) .

Q. How is structural characterization performed for this compound and its derivatives?

Answer: Key techniques include:

- FT-IR : To confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹).

- NMR (¹H and ¹³C) : Assigns proton environments (e.g., thiophen-3-yl protons at δ 6.8–7.5 ppm) and carbon backbone.

- X-ray crystallography : Resolves bond angles (e.g., C5–N1–C1–O1 torsion angle: 176.08°) and molecular conformation .

Q. What biological activities have been reported for this compound?

Answer: The compound exhibits antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae (MIC values <10 µg/mL) . Derivatives show cytotoxicity and potential as CDK2 inhibitors, with in-silico docking studies (BIOVIA/Discovery Studio) correlating binding affinity (-8.5 to -9.2 kcal/mol) with experimental MIC values .

Advanced Research Questions

Q. How can reaction yields be optimized during derivative synthesis?

Answer: Optimization strategies include:

- Catalyst selection : Sodium methoxide enhances Thorpe-Ziegler cyclization efficiency for furopyridine derivatives .

- Temperature control : Maintaining 110°C during condensation prevents side reactions .

- Stoichiometric ratios : A 1:1.2 molar ratio of precursor to chloroacetyl chloride improves substitution reaction yields (84%) .

Q. How are contradictions in spectral data resolved during structural analysis?

Answer: Discrepancies between NMR/IR predictions and experimental data are resolved via:

- X-ray crystallography : Provides unambiguous confirmation of bond lengths and angles (e.g., mean C–C bond deviation: 0.002 Å) .

- Density Functional Theory (DFT) : Computes optimized geometries to validate experimental NMR shifts .

Q. What computational methods predict ligand-protein interactions for this compound?

Answer:

- Molecular docking : BIOVIA/Discovery Studio or PyRx evaluates binding modes to targets (e.g., CDK2 or bacterial enzymes).

- Binding affinity calculations : AutoDock Vina generates Gibbs free energy values (ΔG) correlated with MIC values (R² >0.85) .

Q. How are regioselectivity challenges addressed in functionalizing the pyridine core?

Answer:

- Directing groups : The 3-cyano group directs electrophilic substitution to the 4-position.

- Protecting groups : Boc (tert-butoxycarbonyl) protects amines during multi-step syntheses, as seen in ethyl 2-amino-6-Boc-4,7-dihydrothieno[2,3-c]pyridine-3-carboxylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。